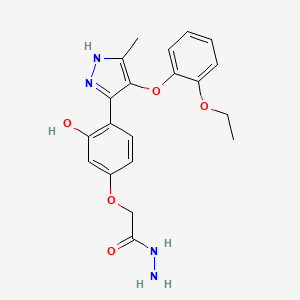

2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

Description

2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a pyrazole-based hydrazide derivative characterized by a central 5-methylpyrazole core substituted with a 2-ethoxyphenoxy group at position 3 and a 3-hydroxyphenoxy-acetohydrazide moiety at position 4 of the phenyl ring. Its structural complexity, featuring multiple hydrogen bond donors (4 donors) and acceptors (9 acceptors), suggests significant interactions with biological targets, such as kinases or cyclooxygenases (COX) .

Properties

IUPAC Name |

2-[4-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-3-27-16-6-4-5-7-17(16)29-20-12(2)23-24-19(20)14-9-8-13(10-15(14)25)28-11-18(26)22-21/h4-10,25H,3,11,21H2,1-2H3,(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQBOGWHYLTTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, featuring a combination of pyrazole and phenolic moieties, suggests various therapeutic applications, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 340.37 g/mol. The structural complexity arises from the integration of multiple functional groups, which may interact with biological targets effectively.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.37 g/mol |

| IUPAC Name | 2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide |

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors involved in inflammatory pathways. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-kB), a key regulator in inflammatory responses .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional therapies .

Case Studies and Research Findings

- In Vitro Studies : A study exploring the effects of similar pyrazole derivatives on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability and induce apoptosis at micromolar concentrations. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria.

- Animal Models : In vivo studies using murine models of inflammation showed that administration of compounds structurally related to 2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, corroborating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy}acetohydrazide

- Substituents: Replaces the 2-ethoxyphenoxy group with a 4-methoxyphenyl moiety and introduces a trifluoromethyl group at position 5 of the pyrazole.

- Key Differences: Molecular Weight: 422.4 g/mol vs. the parent compound’s ~435 g/mol (estimated). Lipophilicity: Higher XLogP3 (2.6) due to the trifluoromethyl group, enhancing membrane permeability .

2-(4-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

- Substituents: Features a 3,4-dimethoxyphenyl group instead of 2-ethoxyphenoxy.

- Key Differences :

Functional Analogues with Shared Pharmacophores

N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide

- Structural Features : Replaces pyrazole with a pyrimidine-thioacetohydrazide scaffold.

- Biological Activity : Exhibits antitumor activity (IC₅₀ = 0.50 µg/mL) via Akt inhibition, a pathway relevant to the parent compound’s hypothesized mechanism .

- Key Contrast : The pyrimidine ring may confer different electronic properties, affecting target binding compared to pyrazole-based systems.

(4Z)-2-(4-((15Z)-4-(2-phenylhydrazono)-4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)phenylamino)-N’-(2-oxoindolin-3-ylidene)acetohydrazide

- Structural Features: Integrates an indolinone moiety and a hydrazono-pyrazolone core.

- Biological Activity : Shows antimicrobial properties via disruption of bacterial cell membranes, highlighting the versatility of hydrazides in targeting diverse pathways .

Comparative Data Table

*Estimated based on structural similarity.

Research Findings and Mechanistic Insights

- Antitumor Potential: Hydrazides like the parent compound likely inhibit Akt or PI3K/Akt pathways, as seen in analogues with IC₅₀ values <1 µg/mL . The 2-ethoxyphenoxy group may enhance selectivity for COX-1, similar to morpholine-substituted hydrazides .

- Structural-Activity Relationships (SAR): Pyrazole Substitutions: Trifluoromethyl groups (e.g., in ’s compound) increase lipophilicity, correlating with improved cellular uptake . Phenoxy Modifications: Ethoxy groups may balance solubility and target binding better than methoxy or dimethoxy variants .

- Synthetic Challenges : Multi-step routes involving dioxane and sulfur-based cyclization (as in ) are common, but yield optimization remains critical for scalability .

Q & A

Q. What are the established synthetic routes for preparing this acetohydrazide derivative, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via multi-step protocols involving:

- Hydrazide formation : Reacting ester precursors with hydrazine hydrate under reflux in acetic acid (e.g., ethyl chloroacetoacetate with hydrazine hydrate to yield acetohydrazide intermediates) .

- Cyclocondensation : Substituted pyrazole cores are formed by reacting hydrazides with ketones or aldehydes under acidic conditions. For example, glacial acetic acid facilitates cyclization of (E)-chalcone derivatives with hydrazine .

- Key optimization parameters : Monitor reaction progress via TLC, use stoichiometric excess of hydrazine (1:2 molar ratio), and recrystallize crude products from ethanol or benzene for purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- NMR : H and C NMR confirm substituent positions, with characteristic shifts for pyrazole protons (δ 6.5–7.5 ppm) and hydrazide NH signals (δ 9.0–10.5 ppm) .

- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between pyrazole and phenoxy moieties. For example, related pyrazol-3-yl derivatives exhibit planar geometries with intermolecular hydrogen bonding influencing crystal packing .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] for C_{23HNO) .

Q. How can intermediates and byproducts be identified during synthesis?

- Chromatographic methods : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) detect non-isolable intermediates like enol-acetate precursors .

- Spectroscopic traps : IR spectroscopy identifies carbonyl intermediates (C=O stretch at ~1700 cm) before cyclization .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in pyrazole-ring formation be resolved?

Substitutent electronic effects dominate regioselectivity. For example:

- Electron-donating groups (e.g., methoxy) on phenylhydrazines favor indole formation over pyrazole byproducts, as seen in comparative studies of 4-methyl vs. 4-methoxyphenylhydrazine reactions .

- Mitigation strategy : Use DFT calculations to predict electron density distribution and guide substituent selection .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in biological systems?

- Functional group modulation : Replace the 2-ethoxyphenoxy moiety with fluorophenyl or thiophene groups to assess hydrophobicity/electron-withdrawing effects on bioactivity .

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes like cyclooxygenase-2, validated by in vitro IC assays .

Q. How can stability challenges under physiological conditions be addressed?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and analyze via HPLC. Hydrazide bonds are prone to hydrolysis at pH < 3, requiring prodrug strategies (e.g., acetyl protection) .

- Thermal stability : TGA/DSC analyses reveal decomposition above 200°C, suggesting storage at 4°C in anhydrous conditions .

Q. What computational tools are suitable for analyzing electronic properties and reaction mechanisms?

- DFT studies : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Mechanistic insights : Transition state modeling (e.g., for cyclocondensation steps) identifies rate-limiting steps, guiding catalyst selection (e.g., p-TsOH vs. acetic acid) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in byproduct formation across similar syntheses?

- Case study : Treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine yields unexpected pyrazole derivatives (e.g., compound 5 in ), whereas substituted phenylhydrazines produce indoles.

- Root cause : Steric hindrance and electronic effects alter reaction pathways.

- Resolution : Conduct control experiments with isotopically labeled reagents (e.g., N-hydrazine) to track nitrogen incorporation .

Key Methodological Recommendations

- Synthetic reproducibility : Standardize solvent purity (e.g., anhydrous acetic acid) and reflux durations .

- Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond lengths/angles .

- Biological assays : Use positive controls (e.g., diclofenac for COX-2 inhibition) to contextualize activity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.